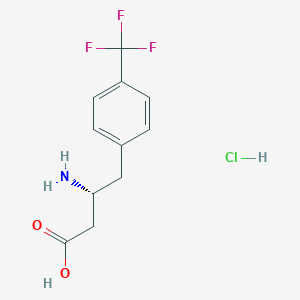

Ácido 5-fluoro-2-(trifluorometil)fenilborónico

Descripción general

Descripción

5-Fluoro-2-(trifluoromethyl)phenylboronic acid, also known as 5-F-TFPBA, is an organoboron compound that has become increasingly popular in recent years due to its versatile applications in organic synthesis, biochemistry, and medicinal chemistry. This compound has been used in various scientific research applications, such as in the synthesis of novel compounds, in the study of enzyme inhibition and drug metabolism, and in the development of new drugs.

Aplicaciones Científicas De Investigación

Ácido 5-fluoro-2-(trifluorometil)fenilborónico: Un análisis exhaustivo de las aplicaciones de investigación científica:

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza como reactivo en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales en la síntesis de compuestos orgánicos complejos. Ayuda en la preparación de derivados arilo o heteroarilo de 2-trifluorometilo, contribuyendo al desarrollo de nuevos materiales y productos farmacéuticos .

Agentes antitumorales

Otra aplicación significativa es en la preparación de inhibidores de la proteína del huso de la kinesina (KSP), que son posibles agentes antitumorales. La capacidad del compuesto para someterse a funcionalización mediante litiación y reacción con electrófilos lo hace valioso en el diseño de terapias contra el cáncer dirigidas .

Reacciones de adición conjugada catalizadas por rodio

El compuesto también está involucrado en reacciones de adición conjugada selectivas catalizadas por rodio. Estas reacciones son esenciales para crear compuestos asimétricos, que tienen amplias implicaciones en la química medicinal y el desarrollo de fármacos .

Síntesis de moléculas biológicamente activas

Sirve como reactivo en la síntesis de diversas moléculas biológicamente activas. A través de diferentes vías de reacción, este compuesto contribuye a la creación de nuevas moléculas con posibles efectos terapéuticos .

Reacciones de Petasis asistidas por microondas

El compuesto se utiliza en reacciones de Petasis asistidas por microondas, que son una forma de reacción multicomponente que permite la síntesis rápida de moléculas orgánicas complejas, a menudo con alta selectividad y rendimiento .

Acoplamiento cruzado oxidativo aeróbico

Desempeña un papel en las reacciones de acoplamiento cruzado oxidativo aeróbico, que son procesos respetuosos con el medio ambiente debido a su uso de oxígeno como oxidante. Esta aplicación es particularmente relevante en las iniciativas de química verde .

Síntesis de aril- y hetarilfurocumarinas

Este derivado de ácido borónico se utiliza para sintetizar aril- y hetarilfurocumarinas mediante la reacción de Suzuki, que son compuestos conocidos por sus diversas actividades farmacológicas .

Preparación de 4-(2-trifluorometil)fenilpirrolo[2,3-d]pirimidina

Por último, se utiliza para sintetizar 4-(2-trifluorometil)fenilpirrolo[2,3-d]pirimidina, un compuesto que se ha identificado como un posible antagonista de la hormona liberadora de corticotropina, lo que sugiere su uso en trastornos relacionados con el estrés .

Cada aplicación destaca la versatilidad e importancia del ácido 5-fluoro-2-(trifluorometil)fenilborónico en la investigación científica, particularmente dentro de la síntesis orgánica y el desarrollo farmacéutico.

MilliporeSigma - Ácido 2-fluoro-5-(trifluorometil)fenilborónico MilliporeSigma - Ácido 3-(trifluorometil)fenilborónico MilliporeSigma - Ácido 2-(trifluorometil)fenilborónico MilliporeSigma - Ácido 2-cloro-5-(trifluorometil)fenilborónico

Mecanismo De Acción

Target of Action

The primary target of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .

Mode of Action

The compound interacts with its target by binding to the active site of LeuRS . This interaction blocks the function of LeuRS, thereby inhibiting protein synthesis within the microorganism . The compound can exist in two isomeric forms, and both forms have been shown to bind to LeuRS, albeit with different affinities .

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway, leading to a halt in the growth and proliferation of the microorganism . This compound also participates in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds .

Result of Action

The primary result of the compound’s action is the inhibition of protein synthesis, leading to the death of the microorganism . It has shown moderate action against Candida albicans, and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in selective rhodium-catalyzed conjugate addition reactions and the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . The compound’s ability to form stable complexes with these biomolecules highlights its importance in biochemical research.

Cellular Effects

The effects of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of kinesin spindle protein, which plays a crucial role in cell division . By disrupting this protein’s function, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid can potentially halt the proliferation of cancer cells, making it a valuable compound in cancer research.

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(trifluoromethyl)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating its role in enzyme inhibition or activation . Additionally, its fluorinated aromatic ring enhances its binding affinity and specificity towards target proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Fluoro-2-(trifluoromethyl)phenylboronic acid remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained inhibition of target proteins, leading to prolonged cellular effects.

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target proteins, resulting in desired therapeutic outcomes . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular processes. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

5-Fluoro-2-(trifluoromethyl)phenylboronic acid is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s boronic acid group allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . Its interactions with enzymes such as rhodium catalysts and other metabolic proteins highlight its role in modulating biochemical pathways.

Transport and Distribution

The transport and distribution of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s fluorinated structure enhances its ability to cross cell membranes and accumulate in target tissues . This property is crucial for its effectiveness in biochemical applications, as it ensures adequate localization and concentration at the site of action.

Subcellular Localization

The subcellular localization of 5-Fluoro-2-(trifluoromethyl)phenylboronic acid is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, where it exerts its activity . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Propiedades

IUPAC Name |

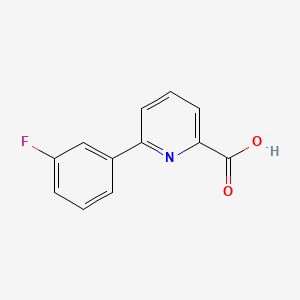

[5-fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-4-1-2-5(7(10,11)12)6(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDUHXAQWUKBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647887 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928053-97-8 | |

| Record name | [5-Fluoro-2-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

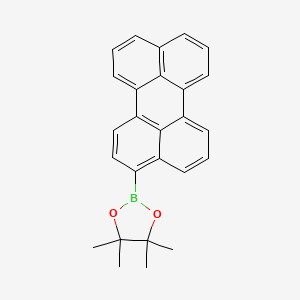

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

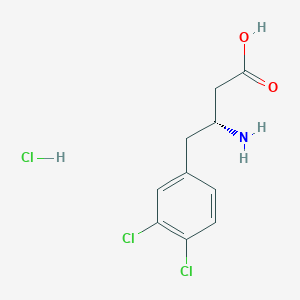

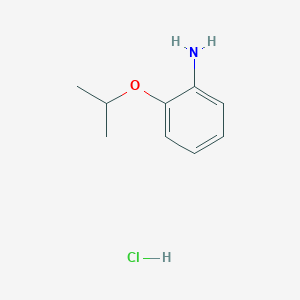

![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)

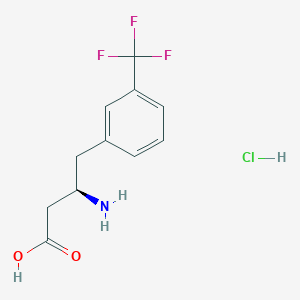

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)